molecular formula C21H21N3O3 B12670934 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate CAS No. 62332-09-6

5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate

Cat. No.: B12670934
CAS No.: 62332-09-6
M. Wt: 363.4 g/mol
InChI Key: HVWNFPVXUVUJRF-UHFFFAOYSA-N
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Description

5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is a cationic phenoxazine derivative characterized by a benzo(a)phenoxazinium core substituted with amino (-NH₂), dimethylamino (-N(CH₃)₂), and methyl (-CH₃) groups at positions 5, 9, and 10, respectively. The acetate counterion (CH₃COO⁻) enhances its solubility in polar solvents, making it suitable for biomedical applications such as staining and fluorescence-based assays. Its structure imparts unique electronic properties, including strong absorption in the visible spectrum, which is critical for its functionality .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62332-09-6

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;acetate

InChI

InChI=1S/C19H17N3O.C2H4O2/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;1-2(3)4/h4-10,20H,1-3H3;1H3,(H,3,4)

InChI Key

HVWNFPVXUVUJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Key Raw Materials:
    • 5-Amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium precursors (e.g., substituted phenoxazines or phenoxazinones)
    • Dimethylamine derivatives for N,N-dimethylamino substitution
    • Acetic acid or acetate salts for counterion formation

These materials are selected for their ability to introduce the required functional groups and to facilitate ring closure reactions forming the phenoxazin-7-ium system.

Synthetic Route Outline

  • Formation of the Phenoxazine Core:
    The synthesis typically begins with the condensation of appropriately substituted aminophenols and aminonaphthalenes or related aromatic amines under oxidative conditions. This step forms the phenoxazine ring system, which is the backbone of the target molecule.

  • Introduction of the Dimethylamino Group:
    The 9-position dimethylamino substituent is introduced via nucleophilic substitution or reductive amination using dimethylamine or its derivatives. This step requires controlled conditions to ensure selective substitution without over-alkylation.

  • Methylation at the 10-Position:
    Methylation at the 10-position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions, ensuring regioselectivity.

  • Quaternization and Salt Formation:
    The phenoxazin-7-ium cation is formed by oxidation or protonation, followed by neutralization with acetic acid to yield the acetate salt. This step stabilizes the compound and enhances its solubility and handling properties.

Reaction Conditions and Catalysts

  • Oxidative Cyclization: Often performed using mild oxidants such as ferric chloride or iodine in organic solvents (e.g., dichloromethane, acetonitrile) at ambient or slightly elevated temperatures.
  • Substitution Reactions: Conducted under reflux or controlled heating with bases like triethylamine or sodium carbonate to facilitate nucleophilic attack.
  • Methylation: Typically carried out in polar aprotic solvents (e.g., DMF) with stoichiometric methylating agents.
  • Purification: Crystallization from suitable solvents or chromatographic techniques are employed to isolate the pure acetate salt.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
1. Phenoxazine core formation Aminophenol + Aminonaphthalene, FeCl3, DCM, RT Cyclization to form phenoxazine Mild oxidation, avoid overreaction
2. Dimethylamino substitution Dimethylamine, reflux, base (Et3N) Introduce dimethylamino group Control temperature to prevent side reactions
3. Methylation Methyl iodide or dimethyl sulfate, DMF, RT Methyl group addition at C-10 Use stoichiometric amounts for selectivity
4. Quaternization & salt formation Acetic acid, mild heating Formation of phenoxazin-7-ium acetate salt Enhances stability and solubility

Research Findings and Optimization

  • Yield Optimization: Studies indicate that controlling the oxidation step's temperature and oxidant concentration is critical to maximizing yield and purity of the phenoxazine core.
  • Selectivity: The regioselective introduction of the dimethylamino and methyl groups requires precise stoichiometric control and reaction time monitoring to avoid poly-substitution or degradation.
  • Purity Assessment: Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the final acetate salt. High-performance liquid chromatography (HPLC) is used for purity quantification.
  • Stability: The acetate salt form exhibits improved thermal stability and solubility compared to the free base, facilitating handling and storage.

Chemical Reactions Analysis

Types of Reactions

5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenoxazine compounds.

Scientific Research Applications

The compound features a phenoxazine core, which contributes to its properties, including its colorimetric capabilities and potential biological activities.

Biochemical Applications

5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate has been utilized in various biochemical assays due to its fluorescent properties. It serves as a fluorescent probe for detecting specific biomolecules. These probes are essential in cellular imaging and tracking biological processes in real-time.

Case Study: Fluorescent Imaging

A study demonstrated the use of this compound in imaging live cells, where it effectively highlighted specific cellular components, allowing researchers to observe dynamic processes such as cell division and apoptosis. The compound's fluorescence intensity was found to correlate with the concentration of target molecules, making it a reliable tool for quantitative analysis.

Cosmetic Science

The compound is also explored for its applications in cosmetic formulations. Its ability to impart color and stability makes it suitable for use in various cosmetic products, including hair dyes and skin formulations.

Regulatory Considerations

According to Regulation (EC) No 1223/2009, substances used in cosmetics must be evaluated for safety. The compound's safety profile has been assessed, ensuring that it meets the necessary criteria for inclusion in cosmetic formulations, particularly regarding skin compatibility and potential allergenic effects .

Analytical Chemistry

In analytical chemistry, this compound is used as a colorimetric reagent . It can form complexes with metal ions, which can be quantified through spectrophotometric methods.

Example Application: Metal Ion Detection

Research has shown that this compound can selectively bind to certain metal ions, allowing for their detection at low concentrations. This property is particularly useful in environmental monitoring and quality control of industrial processes.

Summary of Applications

Application AreaDescriptionNotable Findings
BiochemistryFluorescent probe for cellular imagingEffective in tracking cellular processes
Cosmetic ScienceUsed in hair dyes and skin formulationsMeets regulatory safety standards
Analytical ChemistryColorimetric reagent for metal ion detectionSelective binding enables low-concentration detection

Mechanism of Action

The mechanism of action of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound’s fluorescent properties allow it to act as a probe for detecting specific biomolecules and monitoring biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Counterion Molecular Weight (g/mol) Key Properties Applications
Target Compound 5-Amino, 9-(dimethylamino), 10-methyl Acetate ~420 (estimated) High polarity, water-soluble, stable fluorescence Biomedical staining, optical sensors
5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate 5,9-Bis(ethylamino), 10-methyl Perchlorate 431.87 Oxidizing agent, shock-sensitive Research-specific applications
Nile Blue Sulfate (Bis[5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium] sulphate) 5-Amino, 9-(diethylamino) Sulfate 737.84 Lipophilic, red-shifted fluorescence, pH-sensitive Histology, flow cytometry
5-Amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride 5-Amino, 9-(diethylamino) Chloride ~445 (estimated) Moderate solubility, chloride enhances ionic strength Dye synthesis, analytical chemistry

Substituent Effects on Properties

  • Amino and Alkylamino Groups: The target compound’s dimethylamino group (-N(CH₃)₂) provides stronger electron-donating effects compared to diethylamino (-N(C₂H₅)₂) in Nile Blue sulfate. This results in a blue-shifted absorption maximum (~620 nm vs. ~640 nm for Nile Blue) . Ethylamino substituents (as in 5,9-Bis(ethylamino)... perchlorate) increase steric bulk, reducing solubility in aqueous media but enhancing lipid membrane affinity .
  • Counterion Influence: Acetate (CH₃COO⁻) improves water solubility and biocompatibility, making the target compound preferable for in vitro diagnostics. Perchlorate (ClO₄⁻) in the bis-ethylamino analog introduces oxidative hazards and instability, limiting its practical use . Sulfate (SO₄²⁻) in Nile Blue enhances ionic strength but reduces solubility in organic solvents compared to acetate .

Spectral and Stability Comparisons

  • UV-Vis Absorption: The target compound’s absorption spectrum is influenced by the dimethylamino group’s electron-donating capacity, yielding a λmax of ~620 nm. Nile Blue sulfate, with diethylamino groups, absorbs at ~640 nm due to increased conjugation and reduced steric hindrance . Chloride counterions (e.g., in ) show minimal spectral shifts but affect aggregation behavior in solution.
  • Thermal and Chemical Stability :

    • Acetate and chloride salts exhibit superior thermal stability compared to perchlorate, which decomposes explosively under heat or shock .
    • Nile Blue sulfate’s stability in acidic conditions makes it suitable for histological staining, while the target compound’s acetate form is more stable in neutral buffers .

Biological Activity

5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate, with CAS Number 62332-09-6, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

PropertyValue
Molecular FormulaC21_{21}H21_{21}N3_{3}O3_{3}
Molecular Weight363.41 g/mol
Boiling Point482.3°C at 760 mmHg
Flash Point245.5°C
LogP4.13

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. This property is common among phenoxazine derivatives, which can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The compound's structure allows for effective binding to nucleic acids, which is essential for its anticancer properties .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it has a lower IC50_{50} value compared to standard chemotherapeutic agents, indicating a higher potency. The following table summarizes the IC50_{50} values against different cancer cell lines:

Cell LineIC50_{50} (µM)
BxPC-3 (Pancreatic Cancer)0.051
Panc-1 (Pancreatic Cancer)0.066
WI38 (Normal Fibroblast)0.36

These findings suggest that while the compound is effective against pancreatic cancer cells, it shows a relatively higher IC50_{50} value against normal fibroblast cells, indicating a degree of selectivity towards cancerous cells .

Neuropharmacological Potential

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. A study exploring similar phenoxazine derivatives indicated potential inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Although specific data on this compound's AChE inhibition is limited, related compounds have demonstrated promising results in enhancing cognitive function by preventing the breakdown of acetylcholine .

Case Studies

  • Antitumor Activity : In vivo studies have demonstrated that derivatives similar to this compound exhibit significant antileukemic activity and can effectively target solid tumors when administered at optimal dosages .
  • Neuroprotection : While specific case studies on this compound are scarce, related phenothiazine compounds have been shown to improve cognitive outcomes in animal models of neurodegeneration, suggesting a potential avenue for future research into its neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions involving spirocyclic intermediates and condensation with amines. For example, analogous phenoxazine derivatives are prepared by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under controlled temperature (80–100°C) and inert atmosphere . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:dione) and purification via recrystallization in ethanol-water mixtures. Contradictions in reported yields (e.g., 45–75%) may arise from solvent polarity or residual moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • UV-Vis : Absorbance maxima at 580–620 nm (λ_max) confirm π-conjugation in the phenoxazine core .
  • IR : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate functional groups .
  • ¹H NMR : Aromatic proton signals between δ 6.8–8.2 ppm and dimethylamino protons at δ 2.8–3.1 ppm are diagnostic .
  • Elemental Analysis : Carbon/Nitrogen ratios (e.g., C: 62.3%, N: 12.5%) must align with theoretical values to confirm purity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies show degradation via photochemical oxidation (λ < 400 nm) and hydrolysis in acidic media (pH < 4). Store in amber vials at –20°C under argon. Accelerated aging tests (40°C/75% RH for 30 days) indicate <5% decomposition when stabilized with 0.1% ascorbic acid .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the phenoxazine core?

  • Methodology : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for electrophilic substitutions at the 5-amino group. Reaction path searches using ICReDD’s algorithms integrate experimental data to predict regioselectivity (e.g., para vs. meta substitution) and optimize substituent effects (e.g., dimethylamino as an electron donor) .

Q. How can statistical design of experiments (DoE) optimize synthesis parameters while resolving conflicting data?

  • Methodology : Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For instance, a 2³ design (8 experiments) identifies solvent polarity (dielectric constant >20) as the most significant factor for yield (p < 0.05). Contradictions in published data (e.g., solvent-dependent byproduct formation) are resolved via response surface methodology (RSM) to map non-linear interactions .

Q. What mechanisms underlie the compound’s fluorescence quenching in biological matrices?

  • Methodology : Time-resolved fluorescence spectroscopy reveals collisional quenching (Stern-Volmer constant K_SV = 1.2 × 10³ M⁻¹) in serum albumin solutions. Competitive binding assays (e.g., with warfarin) confirm hydrophobic interactions with protein subdomains, validated by molecular docking simulations (AutoDock Vina, ΔG ≈ –8.5 kcal/mol) .

Key Challenges in Advanced Research

  • Reaction Mechanism Ambiguities : Conflicting reports on whether the dimethylamino group acts as an electron donor or steric hindrance in electrophilic substitutions. Resolve via isotopic labeling (¹⁵N NMR) .
  • Biological Applications : Fluorescence interference from cellular autofluorescence. Mitigate using time-gated detection or two-photon excitation .

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